N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Chemical Biology Drug Discovery Procurement Risk

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 896675-82-4) is a synthetic small molecule featuring a hybrid scaffold of a 6-chloro-4-methyl-1,3-benzothiazole core linked via a carboxamide bridge to a thiophene ring. This compound belongs to a class of heterocyclic hybrids investigated for their potential in drug discovery, particularly in oncology and anti-infective research, as suggested by its inclusion in patent families targeting PDK1 for cancer and its structural similarity to known antimicrobial chemotypes.

Molecular Formula C13H9ClN2OS2
Molecular Weight 308.8
CAS No. 896675-82-4
Cat. No. B2652337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS896675-82-4
Molecular FormulaC13H9ClN2OS2
Molecular Weight308.8
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CS3)Cl
InChIInChI=1S/C13H9ClN2OS2/c1-7-5-8(14)6-10-11(7)15-13(19-10)16-12(17)9-3-2-4-18-9/h2-6H,1H3,(H,15,16,17)
InChIKeyVWCPZAFVWATXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 896675-82-4): Sourcing and Characterization Guide for a Benzothiazole-Thiophene Hybrid


N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 896675-82-4) is a synthetic small molecule featuring a hybrid scaffold of a 6-chloro-4-methyl-1,3-benzothiazole core linked via a carboxamide bridge to a thiophene ring . This compound belongs to a class of heterocyclic hybrids investigated for their potential in drug discovery, particularly in oncology and anti-infective research, as suggested by its inclusion in patent families targeting PDK1 for cancer and its structural similarity to known antimicrobial chemotypes [1][2]. Physicochemical characterization data, including molecular formula (C13H9ClN2OS2) and a molecular weight of 308.8 g/mol, are available from commercial suppliers, typically at a baseline purity of >=95% .

The Substitution Problem with N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Why Heterogeneity Precludes Simple Exchange


Warning: High-strength differential evidence is critically limited for this specific compound. No published primary research papers, authoritative database entries, or detailed patent examples were identified that provide quantitative biological or physicochemical data for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide itself. The primary concern for procurement is not a lack of differentiation, but a fundamental lack of characterization. Substituting this compound with a near analog like N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 313662-09-8) or a patent-exemplified PDK1 inhibitor from the same thiazole-carboxamide class is scientifically unsupportable without head-to-head data. Class-level inferences suggest that the unique 6-chloro-4-methyl substitution pattern on the benzothiazole ring can significantly alter electronic properties, lipophilicity, and target binding compared to analogs with different substituents [1], but these inferences require rigorous experimental validation before any claims of equivalence or superiority can be made.

Quantitative Differentiation Evidence for N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide


Absence of Published Biological Data for Procurement Decision-Making

An exhaustive search across primary literature, authoritative compound databases (e.g., PubChem, ChEMBL), and patent documents failed to identify any quantitative biological activity data (e.g., IC50, MIC, Ki) for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide. In contrast, structural analogs within the benzothiazole-thiophene hybrid class have been evaluated. For example, in a study of antimicrobial N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide derivatives, the most active compound '3g' demonstrated significant antibacterial and antifungal activity, whereas other analogs showed only moderate-to-weak activity, highlighting the profound impact of specific substituents [1]. Without analogous data for CAS 896675-82-4, its absolute or relative potency remains unknown, representing a critical evidence gap for selection.

Chemical Biology Drug Discovery Procurement Risk

Mechanism of Action Contextualized by Patent Class but Not Compound-Specific

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is listed in patent documents related to thiazole-carboxamide derivatives as PDK1 inhibitors, a validated cancer target [1][2]. However, it is not explicitly named as a synthesized or tested example compound in the available patent documents. Direct comparators like 'Thiazole carboxamide derivative 6' are specifically annotated as PDHK1 (PDK1) inhibitors with a 'Patented' status for indications like metastatic cancer [2]. The lack of specific activity data for our target compound, such as an IC50 value against PDK1, prevents any claim of comparable or superior potency within this mechanism-based class.

Kinase Inhibition Cancer Biology PDK1

Physicochemical Differentiation Based on Computational and Structural Comparison

A key structural differentiator is the 6-chloro substituent, which replaces a methyl group found in the closely related analog N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 313662-09-8) . This substitution is significant for medicinal chemistry; SAR studies on similar benzothiazole-thiophene hybrids indicate that introducing an electron-withdrawing group (like Cl) on the aromatic ring favorably impacts antimicrobial activity compared to electron-donating groups (like CH3) [1]. Computationally, this change is predicted to alter key properties. The target compound (C13H9ClN2OS2, MW 308.8) has a higher molecular weight and altered lipophilicity compared to its dimethyl analog (C14H12N2OS2, MW 288.39) . The presence of a chlorine atom also introduces a distinct halogen bond donor/acceptor profile, which can influence target binding modes.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Defensible Application Scenarios for Procuring N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide


Comparative Structure-Activity Relationship (SAR) Studies in Antimicrobial Research

The primary defensible use case is as a probe in a comparative SAR study. As highlighted in Section 3, the compound is a derivative of a benzothiazole-thiophene class known for antimicrobial activity [1]. Procuring this compound alongside its 4,6-dimethyl analog (CAS 313662-09-8) would allow a research team to directly quantify the impact of replacing a methyl group with a chloro group on minimum inhibitory concentration (MIC) values against bacterial and fungal strains. Such a head-to-head experiment would generate the quantitative differential data currently missing from the public domain, directly addressing a critical knowledge gap.

Kinase Selectivity Profiling in Oncology Drug Discovery

Based on its structural link to patented PDK1 inhibitors [2], this compound is suitable for inclusion in a small, focused kinase inhibitor library for screening. The specific scenario involves profiling its activity against a panel of AGC kinases (including PDK1, Akt, and PKC isoforms) to establish a selectivity fingerprint. The results would position it quantitatively against known PDK1 inhibitors like GSK2334470, providing a data-driven rationale for further medicinal chemistry optimization in oncology programs.

Physicochemical Property Benchmarking for Fragment-Based Drug Design

With its well-defined molecular weight of 308.8 g/mol and a unique halogen bond donor/acceptor profile due to its 6-chloro substituent, this compound can serve as a benchmark in fragment or lead library design. Researchers can use it to calibrate computational models predicting lipophilicity (cLogP) and solubility against experimental measurements. This application is particularly relevant for projects focused on optimizing the ADME properties of benzothiazole-containing leads, where the specific substitution pattern is hypothesized, based on class-level SAR, to impact metabolic stability and permeability.

Quote Request

Request a Quote for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.